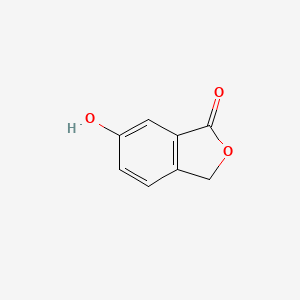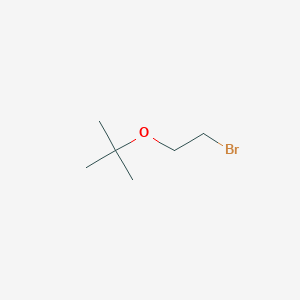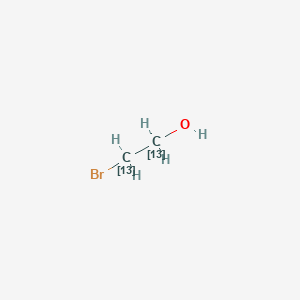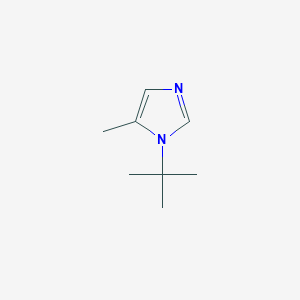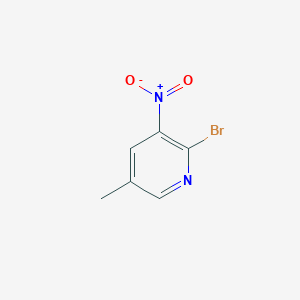
1-Bromo-2-fluoro-4,5-dimethylbenzene
Übersicht
Beschreibung
1-Bromo-2-fluoro-4,5-dimethylbenzene is an aromatic organic compound with the molecular formula C8H8BrF. It belongs to the class of halobenzenes, which are aromatic hydrocarbons with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) substituted for hydrogen atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound typically involve the bromination and fluorination of dimethylbenzene derivatives under controlled conditions. The reaction conditions include the use of bromine and a suitable fluorinating agent, often in the presence of a catalyst to facilitate the substitution reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluoro-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Halogen Exchange Reactions: Bromine can be replaced by other halogens under suitable conditions, such as a reaction with lithium fluoride to form the fluoro-substituted compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) is commonly used as a reagent.
Halogen Exchange: Lithium fluoride (LiF) is used for halogen exchange reactions.
Major Products Formed:
Hydroxyl Derivative: Formed from the reaction with sodium hydroxide.
Fluoro-substituted Compound: Formed from the reaction with lithium fluoride.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4,5-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4,5-dimethylbenzene primarily involves electrophilic aromatic substitution reactions. The compound’s effects are exerted through the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . This mechanism is similar to other halobenzenes and involves the interaction with electrophiles and nucleophiles.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-fluoro-2,5-dimethylbenzene
- 1-Bromo-2,5-dimethyl-4-nitrobenzene
- 1,4-Dibromo-2,5-dimethylbenzene
- (4-Bromo-2,5-dimethylphenyl)boronic acid
Comparison: 1-Bromo-2-fluoro-4,5-dimethylbenzene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in substitution and halogen exchange reactions .
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMEWQVHCIKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


